molecular formula C6H5ClN2O B580197 2-Amino-4-chloronicotinaldehyde CAS No. 884004-48-2

2-Amino-4-chloronicotinaldehyde

Cat. No. B580197
M. Wt: 156.569
InChI Key: SCZVETGVSYSMBV-UHFFFAOYSA-N
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Description

2-Amino-4-chloronicotinaldehyde is a chemical compound with the CAS Number: 884004-48-2. It has a molecular weight of 156.57 and its IUPAC name is 2-amino-4-chloronicotinaldehyde . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Amino-4-chloronicotinaldehyde involves several stages. In one experiment, n-butyllithium and N,N,N,N,-tetramethylethylenediamine were mixed in tetrahydrofuran and hexane at -78℃ for 0.5 hours. Then, the reaction mass was allowed to stand for another 30 minutes. DMF was added, maintaining the temperature at -78 °C. After 1 hour, the cooling was stopped and the reaction mixture was allowed to warm to room temperature and stand for another hour .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-chloronicotinaldehyde is represented by the linear formula C6H5ClN2O . The InChI Code for this compound is 1S/C6H5ClN2O/c7-5-1-2-9-6 (8)4 (5)3-10/h1-3H, (H2,8,9) .


Physical And Chemical Properties Analysis

2-Amino-4-chloronicotinaldehyde is a solid substance. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Use in Chemical Synthesis

2-Amino-4-chloronicotinaldehyde is used as an intermediate in the synthesis of various commercial dyes . It’s wide application has led to the generation of a series of dye wastewater .

Use in Cancer Research

A comprehensive investigation of 2-amino-4,6-diphenylnicotinonitriles (APNs), which are structurally similar to 2-Amino-4-chloronicotinaldehyde, was conducted . This study included their synthesis, cytotoxicity against breast cancer cell lines, and photophysical properties . Compound 3, one of the APNs, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence spectra of the synthesized APNs in different solvents revealed solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties . A quantum chemical TD-DFT analysis provided insights into the electronic structure and fluorescence behavior of the APNs, elucidating HOMO-LUMO energy gaps, electronegativity values, and dipole moments . These findings contribute to a deeper understanding of their electronic properties and potential reactivity .

Safety And Hazards

The safety information for 2-Amino-4-chloronicotinaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-amino-4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVETGVSYSMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673079
Record name 2-Amino-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloronicotinaldehyde

CAS RN

884004-48-2
Record name 2-Amino-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloropyridine-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate (1.6 g, 6.2 mmol) in anhydrous CH2Cl2 (50 mL) under N2 atmosphere. Add dropwise trifluoroacetic acid (2.4 mL, 31.0 mmol) to the reaction mixture and stir at room temperature overnight. Add saturated aq. sodium carbonate (50 mL) to the reaction mixture, separate the organic layer, extract the aq. layer with CH2Cl2 (2×20 mL) and dry with MgSO4. Filter and concentrate under reduced pressure to afford the title product as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
CA Blum, T Caldwell, X Zheng… - Journal of medicinal …, 2010 - ACS Publications
… Potassium tert-butoxide (8.4 g, 75 mmol) was added in portions to a stirred solution of 2-amino-4-chloronicotinaldehyde (49) (7.8 g, 50 mmol) and 2-acetyl-3-trifluoromethylpyridine (28) (…
Number of citations: 45 pubs.acs.org

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